An In-depth Technical Guide to the Mechanism of Action of TMP195
An In-depth Technical Guide to the Mechanism of Action of TMP195
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMP195 is a pioneering, selective inhibitor of Class IIa histone deacetylases (HDACs), a family of enzymes epigenetically regulating gene expression. This document provides a comprehensive technical overview of the mechanism of action of TMP195, detailing its molecular interactions, cellular effects, and downstream signaling consequences. Through a synthesis of preclinical data, this guide elucidates how TMP195 modulates immune responses, particularly macrophage polarization, and its therapeutic potential in oncology and inflammatory diseases. Key experimental protocols are detailed, and quantitative data are presented in a structured format to facilitate understanding and future research.
Core Mechanism of Action: Selective Inhibition of Class IIa HDACs
TMP195 distinguishes itself from pan-HDAC inhibitors through its remarkable selectivity for Class IIa HDACs: HDAC4, HDAC5, HDAC7, and HDAC9.[1] This selectivity is attributed to its unique trifluoromethyloxadiazole (TFMO) zinc-binding group, which interacts with the active site of these enzymes.[2] Unlike hydroxamic acids found in many pan-HDAC inhibitors, the TFMO moiety of TMP195 does not chelate the catalytic zinc ion but rather coordinates with it in a non-chelating manner, contributing to its specificity.
The primary molecular consequence of Class IIa HDAC inhibition by TMP195 is the prevention of the deacetylation of both histone and non-histone protein substrates. This leads to an accumulation of acetylated proteins, which in turn alters gene expression and cellular function. A key observed effect is the hyperacetylation of histone H3, which is associated with a more open chromatin structure and enhanced gene transcription.[1][3]
Quantitative Inhibition Profile
The inhibitory potency and selectivity of TMP195 against various HDAC isoforms have been quantitatively characterized through in vitro enzymatic assays. The following tables summarize the available data on its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Target | Ki (nM) | Reference |
| HDAC4 | 59 | [4] |
| HDAC5 | 60 | [4] |
| HDAC7 | 26 | [4] |
| HDAC9 | 15 | [4] |
Table 1: Inhibition Constants (Ki) of TMP195 for Class IIa HDACs.
| Target | IC50 (nM) | Reference(s) |
| Class IIa | ||
| HDAC4 | 111 | [4] |
| HDAC5 | 106 | [4] |
| HDAC7 | 46 | [4] |
| HDAC9 | 9 | [4] |
| Class I | ||
| HDAC1 | >10,000 | [5] |
| HDAC2 | >10,000 | [5] |
| HDAC3 | >10,000 | [5] |
| Class IIb | ||
| HDAC6 | >10,000 | [5] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of TMP195 against a Panel of HDAC Isoforms.
Modulation of Macrophage Polarization and Function
A central aspect of TMP195's mechanism of action is its profound impact on macrophage biology. Macrophages, key cells of the innate immune system, exhibit remarkable plasticity and can be broadly categorized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. In the tumor microenvironment, M2-like tumor-associated macrophages (TAMs) often predominate and contribute to tumor progression and immunosuppression.
TMP195 has been shown to reprogram macrophages towards a pro-inflammatory, anti-tumor M1 phenotype.[1] This repolarization is a key driver of its therapeutic effects in preclinical cancer models.
In Vitro Evidence of Macrophage Repolarization
Studies using bone marrow-derived macrophages (BMDMs) have demonstrated that TMP195, particularly in the presence of an inflammatory stimulus like lipopolysaccharide (LPS), promotes the M1 phenotype. This is characterized by:
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Increased Expression of M1 Markers: Treatment with TMP195 leads to an upregulation of M1-associated cell surface markers.
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Enhanced Pro-inflammatory Cytokine Secretion: TMP195-treated macrophages exhibit increased production and release of key M1 cytokines.
| Parameter | Treatment Group | Result | Reference |
| M1 Macrophage Polarization | |||
| F4/80+CD86+ M1 Macrophages (% of total macrophages) | Control | 24.67 ± 4.01 | [1] |
| TMP195 | 46.69 ± 5.76 | [1] | |
| CD45+CD11b+F4/80+MHC-II+ M1 Macrophages (% of total macrophages) | Control | 42.45 ± 2.56 | [1] |
| TMP195 | 61.72 ± 6.26 | [1] | |
| Pro-inflammatory Cytokine Secretion (pg/mL) | |||
| IL-6 | LPS | Lower | [1] |
| LPS + TMP195 | Significantly Higher | [1] | |
| IL-12 | LPS | Lower | [1] |
| LPS + TMP195 | Significantly Higher | [1] | |
| TNF-α | LPS | Lower | [1] |
| LPS + TMP195 | Significantly Higher | [1] | |
| Gene Expression (mRNA) | |||
| IL-12 | LPS | Lower | [1] |
| LPS + TMP195 | Increased | [1] | |
| TNF-α | LPS | Lower | [1] |
| LPS + TMP195 | Increased | [1] | |
| iNOS | LPS | Lower | [1] |
| LPS + TMP195 | Increased | [1] |
Table 3: Quantitative Effects of TMP195 on Macrophage Polarization and Function in vitro.
In Vivo Evidence of Immune Modulation
In preclinical mouse models of colorectal cancer, TMP195 treatment has been shown to alter the tumor immune microenvironment significantly.[1][6]
| Parameter | Treatment Group | Result | Reference |
| Tumor Growth and Immune Infiltration | |||
| Tumor Number | Control (DMSO) | 8.50 ± 0.83 | [1] |
| TMP195 (50 mg/kg/day) | 6.00 ± 0.56 | [1] | |
| Tumor Load (mm) | Control (DMSO) | 27.50 ± 3.02 | [1] |
| TMP195 (50 mg/kg/day) | 17.50 ± 1.20 | [1] | |
| F4/80+ Macrophage Infiltration (%) | Control | 47.64 ± 1.79 | [1] |
| TMP195 | 34.11 ± 6.79 | [1] | |
| F4/80+CD86+ M1 Macrophage Infiltration (% of total macrophages) | Control | 38.26 ± 3.50 | [1] |
| TMP195 | 74.02 ± 3.48 | [1] | |
| Serum Cytokine Levels (pg/mL) | |||
| IL-1β | Control | Lower | [1] |
| TMP195 | Significantly Higher | [1] | |
| IL-12 | Control | Lower | [1] |
| TMP195 | Significantly Higher | [1] | |
| TNF-α | Control | Lower | [1] |
| TMP195 | Significantly Higher | [1] |
Table 4: Quantitative In Vivo Effects of TMP195 in a Colorectal Cancer Mouse Model.
Signaling Pathways Modulated by TMP195
The cellular effects of TMP195 are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of inflammation, cell survival, and proliferation.
Activation of the NF-κB Pathway
The NF-κB pathway is a central regulator of pro-inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB, typically a heterodimer of p65 (RelA) and p50, to translocate to the nucleus and activate the transcription of target genes.
TMP195 treatment has been shown to increase the phosphorylation of the p65 subunit of NF-κB, indicating activation of this pathway.[1] This activation is a likely mechanism for the observed increase in pro-inflammatory cytokine production in macrophages.
References
- 1. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Class IIa HDAC inhibitor TMP195 alleviates lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TMP-195, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 6. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
